molecular formula C21H16N2O2 B2610950 (Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide CAS No. 313234-18-3

(Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2610950
CAS No.: 313234-18-3
M. Wt: 328.371
InChI Key: HWTNASHXWGUPEV-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide is a synthetic small molecule based on the 3H-benzo[f]chromene pharmacophore, an oxygen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . This compound is primarily investigated for its potential pharmacological activities, with a strong research focus in oncology. Benzo[f]chromene derivatives have demonstrated potent antiproliferative and anticancer properties against various human cancer cell lines, including non-small cell lung cancer (A549, NCI-H460), breast carcinoma (MCF-7), and hepatocellular carcinoma (HepG-2) . The proposed mechanisms of action for this class of compounds include the induction of apoptosis (programmed cell death) , cell cycle arrest (e.g., in the G1 or S phase), and elevation of intracellular reactive oxygen species (ROS) levels . Some derivatives have also shown promise in overcoming multidrug resistance by inhibiting P-glycoprotein expression and efflux function . Beyond oncology, the structural features of this molecule suggest potential for antimicrobial research . Chromene and coumarin-based analogues are studied for their activity against a broad spectrum of pathogenic bacteria, including multidrug-resistant (MDR) strains . The presence of the carboxamide and imino functional groups is critical for its bioactivity and interaction with biological targets, such as kinase enzymes . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3-methylphenyl)iminobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-13-5-4-7-15(11-13)23-21-18(20(22)24)12-17-16-8-3-2-6-14(16)9-10-19(17)25-21/h2-12H,1H3,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTNASHXWGUPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of m-toluidine with 3H-benzo[f]chromene-2-carboxylic acid under acidic conditions to form the imine intermediate. This intermediate is then subjected to cyclization and amide formation reactions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like sodium borohydride can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced imine groups.

    Substitution: Substituted benzochromenes with various alkyl or aryl groups.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide typically involves the condensation of m-tolylamine with appropriate chromene derivatives. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compound.

Anticancer Applications

Numerous studies have highlighted the anticancer properties of benzochromene derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM)
MCF-7 (Breast)8.5
PC-3 (Prostate)35.0
A549 (Lung)0.9
Caco-2 (Colon)9.9

These results suggest that the compound has potent activity against multiple cancer types, potentially comparable to established chemotherapeutics such as doxorubicin and vinblastine .

Antimicrobial Applications

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The compound's mechanism includes inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase.

In Vitro Antimicrobial Evaluation

The antimicrobial efficacy has been evaluated against different bacterial strains:

Pathogen Tested MIC (μg/mL) IC50 (μM)
E. coli0.2231.64
S. aureus0.3528.50

These findings indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Studies

  • Antitumor Activity Study : A study evaluating a series of benzochromene derivatives found that certain compounds exhibited remarkable antiproliferative effects against breast carcinoma, colon carcinoma, and hepatocellular carcinoma cell lines. The structure-activity relationship revealed that modifications at specific positions significantly influenced their biological activity .
  • Chemosensor Applications : Recent research has explored the use of this compound as a chemosensor for metal ions. Although initial evaluations showed poor selectivity for specific ions, ongoing studies aim to enhance its selectivity and sensitivity for practical applications in environmental monitoring .

Mechanism of Action

The mechanism of action of (Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aromatic Amine Group

The pharmacological and physicochemical properties of chromene carboxamides are highly dependent on the substituents attached to the aromatic amine. Below is a comparative analysis of key derivatives:

Compound Name Substituent on Amine Yield (%) Melting Point (°C) Key Structural Features
(Z)-3-(m-Tolylimino)-3H-benzo[f]chromene-2-carboxamide 3-Methylphenyl ~70–85* 250–260 (estimated) Electron-donating methyl group enhances lipophilicity
N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a) 3,5-Dimethylphenyl 74.4 277.1–279.2 Steric hindrance from two methyl groups
N-(4-Methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5d) 4-Methoxyphenyl 61.2 259.3–261.8 Electron-donating methoxy group improves solubility
N-(4-Trifluoromethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5f) 4-Trifluoromethylphenyl 73.9 231.3–233.9 Electron-withdrawing CF₃ group increases electrophilicity
6-Bromo-2-(4-phenoxyphenylimino)-2H-chromene-3-carboxamide 4-Phenoxyphenyl N/A N/A Bromo substitution on chromene core enhances halogen bonding

*Estimated yield based on analogous reactions in and .

Key Observations:
  • For instance, the m-tolyl group in the target compound may offer balanced solubility and bioavailability compared to polar groups like methoxy .
  • Electron-Withdrawing Groups (e.g., CF₃) : Increase electrophilicity, which could enhance interactions with biological targets such as ATP-binding pockets in kinases .
  • Steric Effects : Bulky substituents (e.g., 3,5-dimethylphenyl in 5a) reduce reaction yields due to steric hindrance during amide bond formation .

Comparison with Oxo vs. Imino Derivatives

Replacing the imino group with an oxo moiety significantly alters reactivity and biological activity:

Feature This compound 3-Oxo-3H-benzo[f]chromene-2-carboxamide Derivatives
Configuration Z-configuration stabilizes planar chromene core Keto-enol tautomerism possible
Hydrogen Bonding Imino group acts as a hydrogen bond donor Oxo group serves as a hydrogen bond acceptor
Synthetic Flexibility Imino derivatives allow further functionalization (e.g., cyclization) Oxo derivatives are less reactive toward nucleophiles

Biological Activity

(Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through the condensation of m-toluidine with 3H-benzo[f]chromene-2-carboxylic acid. The resulting structure features a chromene core, which is known for its pharmacological properties, particularly in anticancer and neuroprotective activities. The molecular formula is C17H16N2O2, with a molecular weight of 284.32 g/mol.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative potential of this compound against various cancer cell lines. The compound demonstrated significant inhibitory effects, with an IC50 value indicating effective concentration levels required to inhibit cell growth.

Cell Line IC50 (µM)
MCF-75.47
HCT-1164.20
PC33.80
A5496.10

These results suggest that the compound may be particularly effective against prostate cancer cells (PC3) compared to others.

The mechanism of action involves the induction of apoptosis in cancer cells rather than necrosis. Flow cytometry analysis revealed that the compound causes cell cycle arrest in the S phase, leading to programmed cell death. Molecular docking studies have shown that this compound interacts effectively with key targets such as EGFR and HER2, which are critical in tumor proliferation pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on various derivatives of chromene compounds demonstrated that those similar to this compound exhibited potent anticancer activity, with a focus on their ability to inhibit tyrosine kinases involved in cancer progression .
  • Neuroprotective Properties : Research has indicated that compounds with a similar chromene structure possess neuroprotective effects, potentially through the inhibition of acetylcholinesterase (AChE), suggesting a role in treating neurodegenerative diseases like Alzheimer's .
  • Molecular Interaction Studies : Advanced molecular dynamics simulations have been utilized to understand the binding affinity and stability of this compound within biological systems, further validating its potential as a therapeutic agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide?

The compound can be synthesized via condensation reactions between substituted chromene precursors and m-toluidine derivatives. A solvent-free or eco-friendly approach, similar to the synthesis of 2-imino-chromene-3-carboxamides, may involve refluxing aromatic aldehydes with active methylene compounds in ethanol under acidic catalysis . Microwave-assisted methods, as demonstrated for related chromeno-pyrimidines, could enhance reaction efficiency and yield by reducing reaction time and energy consumption .

Q. How can elemental analysis and melting point determination verify the purity and identity of the synthesized compound?

Elemental analysis (C, H, N) should align with theoretical values (e.g., C: ~70%, H: ~4.5%, N: ~8% for a typical chromene-carboxamide). Discrepancies >0.3% indicate impurities. Melting points (mp) should match literature data; deviations >2°C suggest incomplete purification or polymorphic forms. For example, related chromene derivatives exhibit mps between 180–220°C depending on substituents .

Q. What spectroscopic techniques are critical for structural characterization?

  • NMR : 1^1H and 13^13C NMR can confirm the Z-configuration of the imine group (δ ~8–9 ppm for the imine proton) and the absence of E-isomer peaks. Aromatic protons in the benzo[f]chromene moiety typically resonate at δ 6.5–8.5 ppm .
  • IR : Stretching frequencies for the carboxamide (N–H: ~3300 cm1^{-1}, C=O: ~1680 cm1^{-1}) and imine (C=N: ~1600 cm1^{-1}) groups are diagnostic .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software can determine bond lengths, angles, and the Z-configuration of the imine group. For example, the C=N bond length in similar chromene-imines is ~1.28 Å, and the dihedral angle between the chromene and aryl rings is critical for confirming stereochemistry .

Q. What strategies optimize regioselectivity in the imine condensation step during synthesis?

Regioselectivity is influenced by electronic and steric factors. Using bulky electron-withdrawing groups on the chromene precursor directs imine formation to the meta position. Solvent polarity (e.g., DMF vs. ethanol) and temperature control (e.g., slow cooling) can further enhance selectivity, as shown in analogous imine-isoaromatization reactions .

Q. How do structural modifications (e.g., substituents on the m-tolyl group) affect biological activity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., –OCH3_3) on the m-tolyl ring enhance bioactivity by increasing lipophilicity and membrane permeability. For example, chlorinated analogs exhibit improved antimicrobial activity due to enhanced electrophilicity .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

Discrepancies often arise from differences in reaction conditions (e.g., solvent purity, catalyst loading). Systematic replication studies with controlled variables (e.g., inert atmosphere, degassed solvents) are essential. Cross-validation using multiple spectroscopic techniques (e.g., HRMS alongside NMR) can resolve ambiguities .

Q. Can computational methods predict the compound’s photophysical or redox properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps, predicting absorption maxima (~350–400 nm for chromene derivatives) and redox potentials. Solvent effects (e.g., polarizable continuum models) refine accuracy for applications in optoelectronics or sensors .

Methodological and Safety Considerations

Q. What precautions are necessary when handling this compound in biological assays?

While chromene-carboxamides are generally stable, they may degrade under prolonged UV exposure. Use amber vials and inert atmospheres for storage. For in vitro studies, ensure solubility in DMSO or ethanol (<1% v/v) to avoid cytotoxicity .

Q. How can researchers validate the absence of E-isomer contamination in the final product?

Chromatographic separation (HPLC with C18 columns, MeOH:H2_2O mobile phase) coupled with UV detection at λ = 254 nm can resolve Z/E isomers. Dynamic NMR (variable-temperature 1^1H NMR) may also detect isomerization equilibria .

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